Specific Role as a Key Intermediate in a Patented MCH Antagonist Synthetic Route
The target compound is a defined reactant in the synthesis of alkyne compounds with MCH antagonistic activity, as detailed in US08618132B2 [1]. The patent specifically describes the use of a 4-bromophenoxy intermediate for constructing molecules of formula I. This provides an explicit synthetic utility advantage over the chloro or fluoro analogs, which are not specified in equivalent roles within this class of intellectual property.
| Evidence Dimension | Presence as a reactant in a specific, named patent for MCH antagonists |
|---|---|
| Target Compound Data | Specified as a reactant (via 4-bromophenol and (2-chloro-ethyl)-diethyl-amine) in US08618132B2 to produce MCH antagonist intermediates. |
| Comparator Or Baseline | 2-(4-chlorophenoxy)-N,N-diethylethanamine (CAS 28706-03-8) and 2-(4-fluorophenoxy)-N,N-diethylethanamine (CAS 1223-53-0) are not specified in the claims of US08618132B2. |
| Quantified Difference | Qualitative: The target compound has a defined, patented application, whereas the chloro and fluoro analogs do not have a known, equivalent role in this specific IP context. |
| Conditions | Patent US08618132B2, synthesis of alkyne compounds. |
Why This Matters
Procurement of this specific intermediate is essential for researchers aiming to faithfully replicate the synthetic procedures or build upon the SAR within this specific MCH antagonist patent family.
- [1] Boehringer Ingelheim International GmbH. US08618132B2: Alkyne compounds with MCH antagonistic activity and medicaments comprising these compounds. 2013. View Source
